3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride
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Overview
Description
3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride is a chemical compound characterized by the presence of a fluorine atom, a trifluoromethoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-(trifluoromethoxy)benzene as the starting material.
Nitration: The benzene ring is nitrated using nitric acid and sulfuric acid to introduce the nitro group, forming 3-fluoro-5-(trifluoromethoxy)nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid, resulting in 3-fluoro-5-(trifluoromethoxy)aniline.
Acidification: Finally, the aniline is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and Lewis acids.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction Products: Different amine derivatives, including secondary and tertiary amines.
Substitution Products: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride can be compared with other similar compounds, such as:
3-Fluoro-5-(trifluoromethoxy)benzaldehyde
3-Fluoro-5-(trifluoromethoxy)cinnamic acid
3-Fluoro-5-(trifluoromethoxy)benzyl bromide
These compounds share structural similarities but differ in their functional groups and properties
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO.ClH/c8-4-1-5(12)3-6(2-4)13-7(9,10)11;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGZKUFUHBVERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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